tert-Butyl (S)-((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate

Description

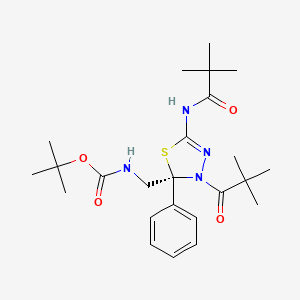

tert-Butyl (S)-((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate (CAS: 781675-01-2) is a heterocyclic compound featuring a 2,3-dihydro-1,3,4-thiadiazole core. Its molecular formula is C₂₄H₃₆N₄O₄S, with a molecular weight of 476.64 g/mol . Key structural elements include:

- A phenyl group at position 2 of the thiadiazole ring.

- Pivalamido (tert-butyl carboxamide) and pivaloyl (tert-butyl carbonyl) substituents at positions 5 and 3, respectively.

- A tert-butyl carbamate group attached to the methylene bridge.

The compound’s hazards include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating careful handling .

Properties

IUPAC Name |

tert-butyl N-[[(2S)-3-(2,2-dimethylpropanoyl)-5-(2,2-dimethylpropanoylamino)-2-phenyl-1,3,4-thiadiazol-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N4O4S/c1-21(2,3)17(29)26-19-27-28(18(30)22(4,5)6)24(33-19,16-13-11-10-12-14-16)15-25-20(31)32-23(7,8)9/h10-14H,15H2,1-9H3,(H,25,31)(H,26,27,29)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRUSPJJCNJSEP-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN(C(S1)(CNC(=O)OC(C)(C)C)C2=CC=CC=C2)C(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)NC1=NN([C@@](S1)(CNC(=O)OC(C)(C)C)C2=CC=CC=C2)C(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate typically involves multiple steps:

Formation of the Thiadiazole Ring: : Starting with the requisite precursors, the thiadiazole ring is often synthesized via a cyclization reaction involving hydrazides and thiocarbonyl compounds.

Introduction of the Pivalamido and Pivaloyl Groups:

Carbamate Formation: : The final step generally involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

While the compound is mainly prepared in laboratory settings for research purposes, industrial production would likely follow similar synthetic routes but on a larger scale, involving batch reactors and optimized reaction conditions to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.

Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or corresponding reduced forms.

Substitution: : Nucleophilic or electrophilic substitution reactions are possible, especially on the aromatic phenyl ring and the carbamate moiety.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Halogenating agents like bromine or chlorine, along with appropriate catalysts.

Major Products

Oxidation Products: : Sulfoxides and sulfones.

Reduction Products: : Reduced alcohol forms of the pivaloyl groups.

Substitution Products: : Halogenated derivatives of the phenyl ring or modified carbamate structures.

Scientific Research Applications

The scientific research applications of this compound span multiple fields:

Chemistry: : Utilized in the synthesis of complex molecules, it serves as a building block in organic chemistry and medicinal chemistry.

Biology: : Investigated for its potential interactions with biological molecules and its ability to modulate biochemical pathways.

Medicine: : Explored for its pharmacological properties, particularly in drug discovery and development.

Industry: : Applied in the development of new materials, including polymers and advanced composites.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects

The specific effects of tert-Butyl (S)-((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate are determined by its interactions at the molecular level:

Binding to Enzymes: : The compound can bind to various enzymes, altering their activity.

Interaction with Receptors: : It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

Molecular Targets and Pathways Involved

Enzymatic Inhibition: : Inhibits specific enzymes involved in metabolic pathways.

Receptor Modulation: : Acts on G-protein coupled receptors or tyrosine kinase receptors, influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolylmethylcarbamate Analogs ()

Compounds w , x , y , and z in share a thiazole ring and carbamate functionality but differ in core structure and substituents:

| Feature | Target Compound | Thiazolylmethylcarbamate Analogs (e.g., Compound x) |

|---|---|---|

| Core Structure | 2,3-Dihydro-1,3,4-thiadiazole | Thiazole or modified thiazole |

| Key Substituents | Phenyl, pivalamido, pivaloyl | Hydroperoxypropan-2-yl, methylureido, hydroxy groups |

| Molecular Complexity | High (C₂₄H₃₆N₄O₄S) | Extremely high (e.g., C₃₉H₄₈N₆O₈S₂ for Compound x) |

| Potential Applications | Likely intermediate for bioactive molecules (due to pivaloyl protection) | Antiviral or enzyme inhibitors (inferred from hydroperoxy groups) |

Structural Implications :

- Pivaloyl groups increase steric bulk, possibly reducing enzymatic degradation but lowering aqueous solubility compared to hydroxy-containing analogs .

tert-Butyl (3-Bromo-1,2,4-thiadiazol-5-yl)carbamate ()

This simpler analog (CAS: 1101173-94-7, C₇H₁₀BrN₃O₂S , MW: 280.14) shares a thiadiazole core but differs in substituents:

| Feature | Target Compound | 3-Bromo-thiadiazolylcarbamate |

|---|---|---|

| Substituents | Phenyl, pivalamido, pivaloyl | Bromine atom at position 3 |

| Reactivity | Sterically hindered (low electrophilicity) | Bromine enables cross-coupling reactions |

| Molecular Weight | 476.64 g/mol | 280.14 g/mol |

Functional Differences :

- The bromo substituent in the analog makes it a versatile intermediate for Suzuki or Buchwald-Hartwig reactions, unlike the target compound’s inert pivaloyl groups .

- The target’s phenyl group may enhance π-π stacking interactions in biological targets, a feature absent in the bromo analog .

Benzoazepine-Based Carbamate ()

tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate (CAS: 2124261-94-3, C₁₉H₂₄N₂O₃ , MW: 302.37) diverges significantly:

| Feature | Target Compound | Benzoazepine Carbamate |

|---|---|---|

| Core Structure | 2,3-Dihydro-1,3,4-thiadiazole | Fused benzoazepine ring system |

| Carbamate Position | Attached to methylene bridge | Directly linked to azepine ring |

| Lipophilicity | High (due to pivaloyl groups) | Moderate (smaller tert-butyl group) |

Pharmacokinetic Considerations :

Biological Activity

tert-Butyl (S)-((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate is a complex organic compound belonging to the class of thiadiazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and synthesizing research findings.

Structural Characteristics

The molecular formula of this compound is C24H36N4O4S, with a molecular weight of 476.64 g/mol. The compound features a tert-butyl group, a phenyl group, and pivaloyl and pivalamido functionalities that contribute to its unique properties.

| Property | Details |

|---|---|

| Molecular Formula | C24H36N4O4S |

| Molecular Weight | 476.64 g/mol |

| CAS Number | 2445094-29-9 |

| Structural Class | Thiadiazole derivative |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This is particularly relevant in pathways involving inflammation and cancer progression.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing various cellular signaling pathways.

Anti-inflammatory Activity

Research has indicated that related compounds within the same class exhibit significant anti-inflammatory properties. For instance, a study on similar tert-butyl substituted benzamido phenylcarbamates demonstrated promising anti-inflammatory effects when tested in vivo using the carrageenan-induced rat paw edema model. The percentage inhibition values ranged from 39.021% to 54.239% compared to standard drugs like indomethacin .

Anticancer Potential

The anticancer potential of thiadiazole derivatives has also been explored in various studies. These compounds have shown efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 1: In Vivo Anti-inflammatory Activity

In a comparative study involving several derivatives of tert-butyl substituted benzamido phenylcarbamates, compounds were evaluated for their anti-inflammatory activity. The results indicated that specific derivatives exhibited significant inhibition of inflammation markers within 9 to 12 hours post-administration .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of thiadiazole derivatives highlighted their ability to induce apoptosis in cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death, thereby reducing tumor growth in xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.